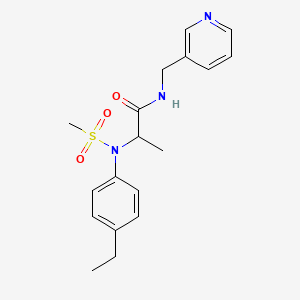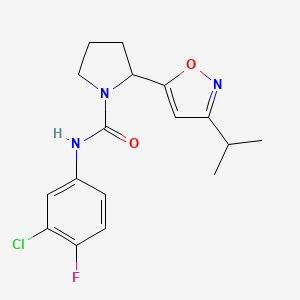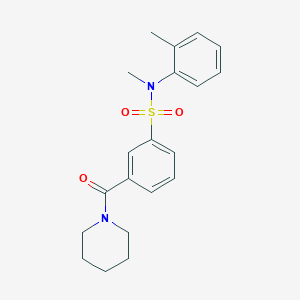![molecular formula C18H23N3O2 B4461058 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one](/img/structure/B4461058.png)
3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one
説明
3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has also been studied for its potential anti-cancer properties, with promising results in preclinical studies. Additionally, 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant and detoxification processes. 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been shown to activate this pathway, leading to increased expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification genes, leading to increased cellular protection against oxidative stress and toxins. Additionally, 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been shown to have anti-inflammatory effects, reducing inflammation in various tissues. 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has also been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
One of the main advantages of 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one for lab experiments is its high purity and high yield synthesis method, making it suitable for use in various scientific research applications. Additionally, 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one has been shown to have a range of potential applications in various fields, making it a versatile compound for research. However, one limitation of 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one is that its mechanism of action is not fully understood, making it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for research on 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one. One area of research is the optimization of its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one as an anti-cancer agent, with further preclinical studies needed to determine its efficacy and safety. Additionally, further research is needed to fully understand the mechanism of action of 3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one, which could lead to the development of more effective treatments for various diseases.
特性
IUPAC Name |
7,8-dimethyl-3-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(2)21-9-14(7-16(21)22)8-20-10-19-17-13(4)12(3)5-6-15(17)18(20)23/h5-6,10-11,14H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOBNOFQMDTHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C=N2)CC3CC(=O)N(C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2,2-dimethylpropanoyl)amino]-3-methoxyphenyl}-2-methoxyisonicotinamide](/img/structure/B4460977.png)
![1-(2-fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B4460980.png)

![N-(4-methoxy-2-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B4460985.png)
![N,N-dimethyl-4-(4-{[2-(3-phenyl-1-piperidinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B4460990.png)


![N-{3-chloro-4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4461006.png)
![1-(ethylsulfonyl)-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4461015.png)

![N-(2-methoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461049.png)
![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4461050.png)
![N-benzyl-1-[6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4461061.png)
![4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4461063.png)